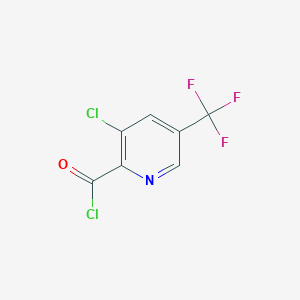

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides involves the design and synthesis based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Applications De Recherche Scientifique

Metal Complex Synthesis and Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives are utilized in synthesizing new metal complexes. A study by Al‐Hamdani and Al Zoubi (2015) involved creating a tridentate ligand from a reaction involving a compound related to this compound. The metal complexes exhibited various geometries and were characterized for their biological activity against bacterial species, including both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).

CDK Inhibitors in Cancer Research

In the realm of cancer research, derivatives of this compound have been explored as cyclin-dependent kinase inhibitors. Wang et al. (2004) reported on the synthesis and biological activity of these derivatives, showcasing their potential in treating cancers through inhibiting cellular proliferation and inducing apoptosis (Wang et al., 2004).

Investigation of Vanadyl Complexes

Al‐Hamdani et al. (2016) conducted research on azo-Schiff base compounds synthesized from reactions involving a related compound. These compounds and their vanadyl complexes were characterized and screened for biological activity, particularly against various bacterial species (Al‐Hamdani et al., 2016).

Dynamin GTPase Inhibitors

In neurobiology, derivatives of this compound have been used to develop inhibitors of dynamin GTPase. Gordon et al. (2013) focused on synthesizing compounds with the tertiary dimethylamino-propyl moiety for potent inhibition of dynamin GTPase, which is crucial for understanding cellular processes like endocytosis (Gordon et al., 2013).

Orientations Futures

The future directions for the study of this compound could involve further synthesis and evaluation of its biological activities. Given the potential biological activities of similar compounds, “4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine” could be a potential target for future drug development .

Mécanisme D'action

Target of Action

The primary target of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch into shorter sugar molecules, which are then used by the body for energy .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition prevents the enzyme from breaking down starch into sugars, thereby reducing the amount of sugar that enters the bloodstream .

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . Normally, α-amylase breaks down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates, leading to a decrease in blood sugar levels .

Result of Action

The primary result of the compound’s action is a reduction in blood sugar levels . By inhibiting α-amylase, the compound prevents the breakdown of carbohydrates into sugars, reducing the amount of sugar that enters the bloodstream . This could potentially be beneficial in managing conditions such as type II diabetes, where blood sugar levels are often uncontrollably high .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the individual’s diet, as the amount of starch in the diet can affect the level of α-amylase activity .

Analyse Biochimique

Biochemical Properties

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The compound interacts with tubulin, inhibiting its polymerization and thereby disrupting the formation of microtubules. This interaction is similar to that of colchicine, a well-known tubulin polymerization inhibitor . Additionally, this compound has been shown to induce cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase of the cell cycle .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound exhibits potent antiproliferative activities . It induces apoptosis, a programmed cell death mechanism, which is crucial for eliminating cancerous cells. The compound also affects cell signaling pathways, particularly those involved in cell cycle regulation. By arresting cells in the G2/M phase, this compound disrupts the normal progression of the cell cycle, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tubulin. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition of microtubule formation disrupts the cytoskeleton, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules involved in cell cycle regulation and apoptosis, further enhancing its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to degradation, which could affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and apoptotic activities without causing severe toxicity . At higher doses, the compound may induce toxic effects, including damage to normal cells and tissues . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its biotransformation . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetic properties and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, specific transporters may actively transport the compound into cells, enhancing its cellular uptake and distribution . The compound’s localization within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular organelles, such as the mitochondria or the nucleus . This subcellular localization is crucial for its interaction with target biomolecules and its overall biological activity . Understanding the compound’s subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMYJDZPJJBVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327933 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

843622-17-3 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)